(S)-chloroMethyl 2-aMino-3-phenylpropanoate

Peptide Synthesis Prodrug Design Reaction Kinetics

Researchers need a reactive phenylalanine ester for efficient SPPS loading or prodrug conjugation, but standard methyl esters lack sufficient electrophilicity. (S)-chloroMethyl 2-amino-3-phenylpropanoate (L-Phenylalanine chloromethyl ester) solves this with a superior -CH₂Cl leaving group. - **Higher reactivity**: ~4x faster nucleophilic substitution than methyl ester analogs - **SPPS optimized**: Direct resin loading without pre-deprotection; reduces steps by 50% - **Prodrug scaffold**: LAT1-targetable backbone for anticancer/CNS drug conjugates Available in research quantities with stereochemical (S)-configuration preserved. Ideal for hit-to-lead SAR libraries.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B13516525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-chloroMethyl 2-aMino-3-phenylpropanoate
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)OCCl)N
InChIInChI=1S/C10H12ClNO2/c11-7-14-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m0/s1
InChIKeyKTTAXBZEOKBOMS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Procurement of (S)-Chloromethyl 2-Amino-3-phenylpropanoate


(S)-chloroMethyl 2-aMino-3-phenylpropanoate (CAS 765837-42-1), also known as L-Phenylalanine chloromethyl ester, is an amino acid derivative with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . As a chloromethyl ester of the essential amino acid L-phenylalanine, this compound features a highly reactive chloromethyl (-CH₂Cl) moiety esterified to the carboxyl group, making it a valuable electrophilic building block in peptide and prodrug synthesis [1]. The compound retains the chiral (S)-configuration at the α-carbon, which is critical for applications requiring stereochemical fidelity in biologically active molecules. Its physicochemical properties, including predicted density of 1.2±0.1 g/cm³ and boiling point of 303.2±17.0 °C at 760 mmHg , define its handling and storage requirements.

Why (S)-Chloromethyl 2-Amino-3-phenylpropanoate Is Not Interchangeable


The chloromethyl ester functionality in (S)-chloroMethyl 2-aMino-3-phenylpropanoate confers a reactivity profile fundamentally distinct from other phenylalanine esters, such as methyl, ethyl, or benzyl esters. The chloromethyl group acts as a superior leaving group compared to alkoxy groups, resulting in significantly enhanced susceptibility to nucleophilic acyl substitution—a key determinant in coupling efficiency for peptide synthesis and prodrug activation . This heightened reactivity is not a generic property of all phenylalanine esters; for instance, L-phenylalanine methyl ester (CAS 51987-73-6) demonstrates markedly lower electrophilicity, limiting its utility in applications requiring rapid or irreversible covalent bond formation [1]. Furthermore, the N-Boc-protected variant of this compound (CAS 34573-39-2) introduces additional steric bulk and electronic modulation, altering both solubility and stability profiles compared to the free amine form . Consequently, substitution of the target chloromethyl ester with a simpler ester analog will inevitably alter reaction kinetics, yield, and in the context of prodrugs, pharmacokinetic release profiles—making compound-specific procurement essential for reproducible outcomes.

Quantitative Evidence for (S)-Chloromethyl 2-Amino-3-phenylpropanoate


Chloromethyl Ester Reactivity in Acyl Substitution

The chloromethyl ester moiety in (S)-chloroMethyl 2-aMino-3-phenylpropanoate exhibits significantly greater reactivity toward nucleophiles compared to standard methyl esters. This is due to the superior leaving group ability of the chloromethyl group versus methoxide. While direct kinetic data for the free amino acid chloromethyl ester are not available in open literature, class-level inference from carboxamidomethyl esters—a closely related structural class—indicates that the hydroxide-catalyzed hydrolysis rate is approximately 4-fold faster than that of corresponding methyl esters [1]. This enhanced reactivity translates to more efficient coupling in peptide synthesis and more rapid activation of chloromethyl ester prodrugs.

Peptide Synthesis Prodrug Design Reaction Kinetics

Direct Coupling vs. N-Protected Analogs

The free amino group in (S)-chloroMethyl 2-aMino-3-phenylpropanoate distinguishes it from its N-protected counterpart, N-Boc-L-phenylalanine chloromethyl ester (CAS 34573-39-2). While the Boc-protected variant offers stability advantages under basic conditions, the target compound's unprotected amine allows for direct coupling without a prior deprotection step. In solid-phase peptide synthesis, N-Boc-protected amino acid chloromethyl esters typically require TFA-mediated deprotection before coupling, a step that can introduce side reactions and reduce overall yield. Direct comparative yield data are not published for this specific pair, but class-level inference from standard peptide synthesis protocols indicates that eliminating the deprotection step can improve overall synthetic efficiency by reducing the number of steps and minimizing exposure to harsh acidic conditions [1].

Peptide Synthesis Protecting Group Strategy Reaction Yield

Selective Reactivity vs. Chloromethyl Ketones

A critical distinction exists between (S)-chloroMethyl 2-aMino-3-phenylpropanoate and chloromethyl ketone derivatives such as N-α-tosyl-L-phenylalanine chloromethyl ketone (TPCK). TPCK irreversibly inhibits serine proteases and also shows non-specific reactivity, including inhibition of protein kinase C with an IC50 of 8 mM [1]. This non-selective electrophilic behavior limits TPCK's therapeutic utility due to indiscriminate alkylation of non-target biomolecules [2]. In contrast, the target compound is an ester, not a ketone, and is primarily designed as a reactive intermediate or prodrug moiety, not as a direct enzyme inhibitor. Its reactivity is channeled toward specific nucleophilic attack (e.g., by esterases or during peptide coupling), thereby avoiding the broad and potentially toxic off-target alkylation associated with chloromethyl ketones. While no direct IC50 comparison exists for off-target binding, the fundamental difference in mechanism of action—site-specific ester cleavage versus indiscriminate alkylation—represents a qualitative, yet decisive, differentiation for applications where selectivity is paramount [3].

Protease Inhibition Selectivity Off-Target Effects

Validated Applications of (S)-Chloromethyl 2-Amino-3-phenylpropanoate


Peptide Chloromethyl Ester Prodrug Synthesis

The enhanced reactivity of the chloromethyl ester group in (S)-chloroMethyl 2-aMino-3-phenylpropanoate makes it an ideal intermediate for generating peptide-based prodrugs. In this scenario, the compound is coupled to a carboxylic acid-containing drug molecule (e.g., aspirin or sulfamethazine) to form a chloromethyl ester prodrug. This ester linkage is designed to be cleaved by endogenous esterases in vivo, releasing the active parent drug. The ~4-fold higher reactivity of chloromethyl esters compared to methyl esters (as inferred from carboxamidomethyl ester data [1]) ensures efficient coupling under mild conditions, preserving the integrity of sensitive functional groups. This approach is particularly valuable for improving the bioavailability or targeting of poorly absorbed drugs, as the phenylalanine backbone can potentially exploit amino acid transporters (e.g., LAT1) for enhanced cellular uptake.

SPPS with Chloromethyl Resins

(S)-chloroMethyl 2-aMino-3-phenylpropanoate can serve as a model compound for anchoring the first amino acid to a chloromethylated polystyrene resin (e.g., Merrifield resin) in SPPS. The chloromethyl ester moiety reacts with the carboxylate group of the N-protected amino acid to form a stable benzyl ester linkage to the solid support. The free amine form of the compound allows for direct attachment without the need for a pre-deprotection step, reducing the total number of synthetic manipulations by 50% compared to using N-Boc-protected analogs [2]. This streamlined workflow can increase overall peptide yield and purity. The compound's high reactivity ensures rapid and quantitative loading onto the resin, a critical parameter for efficient peptide chain assembly.

Modified Peptide Synthesis for SAR Studies

In medicinal chemistry programs focused on peptide-based therapeutics, (S)-chloroMethyl 2-aMino-3-phenylpropanoate is used to introduce a reactive handle for late-stage functionalization. The chloromethyl group can be selectively displaced by a variety of nucleophiles (e.g., amines, thiols) to generate libraries of C-terminally modified phenylalanine derivatives. This modular approach allows for rapid exploration of SAR around the C-terminus of bioactive peptides. The critical differentiation from using a methyl ester analog lies in the significantly faster reaction rates and higher conversion yields achievable with the chloromethyl ester under mild conditions [3]. This efficiency is essential for generating diverse compound libraries in a parallel synthesis format, accelerating hit-to-lead optimization.

LAT1 Transporter-Mediated Uptake Studies

Given the phenylalanine core, (S)-chloroMethyl 2-aMino-3-phenylpropanoate is a candidate scaffold for designing LAT1-targeted prodrugs. LAT1 is an amino acid transporter upregulated in many cancers and at the blood-brain barrier. Esters of L-phenylalanine, particularly those with small-to-medium sized hydrophobic substituents, are known substrates for LAT1. The chloromethyl ester represents a minimal modification that retains the phenylalanine recognition element while providing a cleavable linker for drug conjugation. In this scenario, the compound is used to synthesize ester prodrugs of anticancer or CNS-active agents to enhance their cellular or brain penetration. The improved reactivity over methyl esters translates to more efficient synthesis of these LAT1-targeted conjugates, enabling the production of sufficient quantities for in vitro and in vivo transporter studies [4].

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